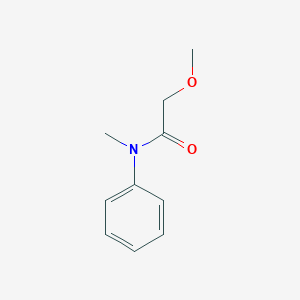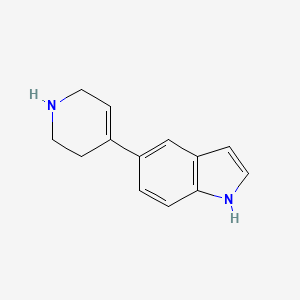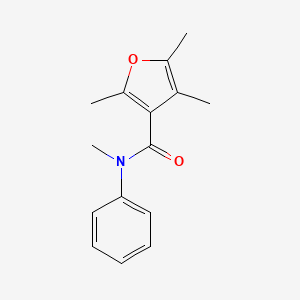
4-(3-Phenylpropanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PP2A or TCS P2A. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
4-(3-Phenylpropanoyl)piperazin-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is medicinal chemistry, where the compound has been found to exhibit promising activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In neuroscience, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound has also been found to enhance neurogenesis, which is the process of generating new neurons in the brain.
In pharmacology, this compound has been studied for its potential as a drug target for various diseases. The compound has been found to interact with various proteins, including kinases and phosphatases, which are involved in a range of cellular processes.
Mechanism of Action
The exact mechanism of action of 4-(3-Phenylpropanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound modulates the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has also been found to inhibit the activity of various enzymes, including phosphatases and kinases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells. The compound has also been found to enhance the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-Phenylpropanoyl)piperazin-2-one is its potential as a drug target for various diseases. The compound has been found to exhibit promising activity against a range of diseases, including cancer and neurodegenerative disorders. Another advantage is its ability to modulate the activity of various signaling pathways and enzymes, which makes it a useful tool for studying cellular processes.
One of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Future Directions
There are several future directions for research on 4-(3-Phenylpropanoyl)piperazin-2-one. One area of interest is the development of new derivatives of the compound with improved solubility and potency. Another area of interest is the study of the compound's potential as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 4-(3-Phenylpropanoyl)piperazin-2-one involves the reaction of 3-phenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with acetic anhydride to yield this compound. The overall reaction can be represented as follows:
properties
IUPAC Name |
4-(3-phenylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHLTDBFMVWMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)


![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)





![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)
